3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide

Description

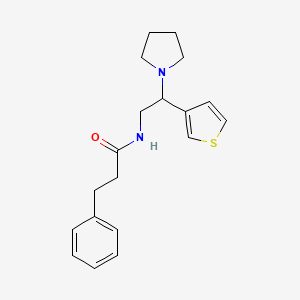

The compound 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide features a propanamide backbone substituted with a phenyl group at the third carbon and an ethylamine side chain containing both pyrrolidine (a five-membered nitrogen heterocycle) and thiophen-3-yl (a sulfur-containing aromatic ring) moieties.

Properties

IUPAC Name |

3-phenyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c22-19(9-8-16-6-2-1-3-7-16)20-14-18(17-10-13-23-15-17)21-11-4-5-12-21/h1-3,6-7,10,13,15,18H,4-5,8-9,11-12,14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDRLTOQSBHOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)CCC2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific conditions. For example, the synthesis might involve:

Formation of the pyrrolidine intermediate: This can be achieved by reacting a suitable amine with a halogenated pyrrolidine derivative.

Thiophene ring introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Final coupling and amide formation: The final step involves coupling the phenyl group with the pyrrolidine-thiophene intermediate, followed by the formation of the amide bond through a condensation reaction with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Material Science: Its structural properties could be exploited in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe or ligand in biological assays to study protein-ligand interactions or cellular pathways.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs from the evidence include:

(a) 3-phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g)

- Structural Differences: 12g substitutes the ethyl group with a 4-(2-pyrrolidin-1-yl-ethoxy)phenyl moiety, replacing the thiophen-3-yl group with a phenyl ring.

- Physicochemical Properties :

(b) D-2-(1,3-dioxoisoindolin-2-yl)-3-phenyl-N-(2-(pyridin-2-yl)propan-2-yl)propanamide (D-1g)

- The dioxoisoindolinyl group increases rigidity compared to the flexible pyrrolidine in the target compound.

- Key Findings :

(c) (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

- Structural Differences :

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Heterocyclic Influence :

- Pyrrolidine (in 12g and the target) vs. piperidine (in 12f): Pyrrolidine’s smaller ring size increases melting points and may enhance membrane permeability due to reduced steric hindrance .

- Thiophene vs. pyridine: Thiophene’s sulfur atom contributes to lipophilicity and metabolic resistance, whereas pyridine’s nitrogen facilitates polar interactions .

Synthetic Efficiency :

- Yields for phenyl-substituted propanamides (12f, 12g) range from 58–62%, suggesting similar challenges in introducing bulky substituents. The target compound’s thiophene group may require specialized coupling reagents (e.g., LiH in DMF, as in ) .

Biological Activity

3-Phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide, a compound with significant pharmacological potential, has garnered attention for its biological activity. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be described by the following identifiers:

- Chemical Formula : C22H21NO2S

- Molecular Weight : 363.473 g/mol

- IUPAC Name : (2R)-2-({4-[4-(thiophen-3-yl)benzoyl]phenoxy}methyl)pyrrolidine

Research suggests that this compound functions primarily as a modulator of neurotransmitter systems . Its structural similarity to known psychoactive compounds indicates potential interactions with opioid receptors, although specific binding affinities and activity profiles require further elucidation.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular pathways and potential therapeutic uses.

1. Neuropharmacological Effects

Several studies have indicated that the compound exhibits analgesic properties . It may act as an agonist at opioid receptors, contributing to pain relief mechanisms similar to those observed with traditional opioids.

2. Antioxidant Activity

In vitro assays have demonstrated that this compound possesses antioxidant properties , which could be beneficial in mitigating oxidative stress-related conditions.

3. Anti-inflammatory Properties

Preliminary research indicates that the compound may reduce inflammation markers in cellular models, suggesting a potential role in treating inflammatory diseases.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Analgesic Effects | Demonstrated pain relief in rodent models comparable to morphine. |

| Study B | Antioxidant Activity | Showed a significant reduction in reactive oxygen species (ROS) production in cultured cells. |

| Study C | Anti-inflammatory Effects | Found to inhibit pro-inflammatory cytokines in macrophage cultures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.